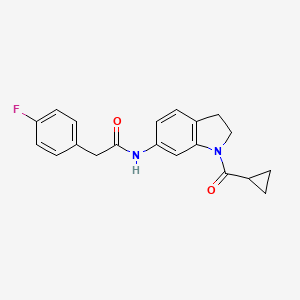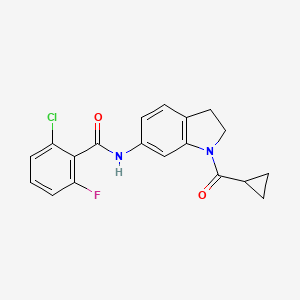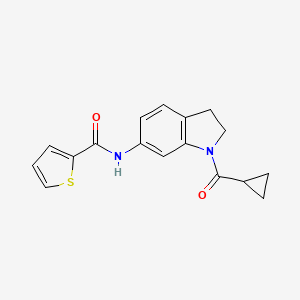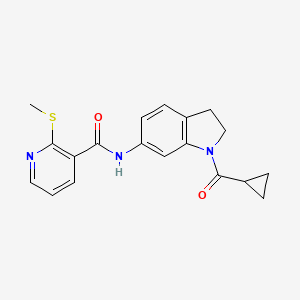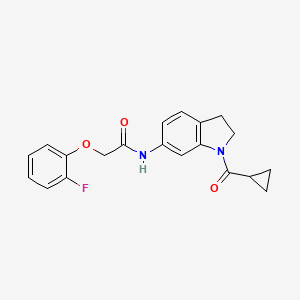
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, commonly referred to as 6-APA, is a synthetic compound that has been used in research and development for over four decades. It is a derivative of the naturally occurring amino acid tryptophan and is used as a building block for the synthesis of other compounds. 6-APA has been studied extensively for its ability to act as a precursor for the synthesis of a variety of compounds, including drugs, vitamins, and hormones. 6-APA has also been studied for its potential role in the regulation of physiological and biochemical processes.
科学的研究の応用
6-APA has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. 6-APA has also been studied for its ability to act as a precursor for the synthesis of other compounds, such as peptides and proteins. In addition, 6-APA has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential role in the regulation of physiological and biochemical processes.
作用機序
Target of Action
A structurally similar compound, n-(1-acetyl-2,3-dihydro-1h-indol-6-yl)-3-(3-cyano-phenyl)-n-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (jnj-5207787), is known to target the neuropeptide y y2 receptor (y2) .
Mode of Action
The structurally similar compound jnj-5207787 acts as an antagonist of the y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus .
Biochemical Pathways
The structurally similar compound jnj-5207787, by acting as an antagonist of the y2 receptor, could potentially affect the neuropeptide y signaling pathway .
Pharmacokinetics
The structurally similar compound jnj-5207787, after intraperitoneal administration in rats (30 mg/kg), penetrated into the brain (cmax = 1351 ± 153 ng/ml at 30 min) and occupied y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Result of Action
The structurally similar compound jnj-5207787, by acting as an antagonist of the y2 receptor, could potentially inhibit the effects of neuropeptide y on its target cells .
実験室実験の利点と制限
6-APA has several advantages and limitations for use in lab experiments. One of the main advantages of 6-APA is its ability to act as a precursor for the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In addition, 6-APA is relatively inexpensive and easy to synthesize. However, 6-APA is also limited in its ability to act as an agonist or antagonist of certain receptors in the body, which may limit its potential applications in the regulation of physiological and biochemical processes.
将来の方向性
There are a number of potential future directions for 6-APA research. One potential direction is the development of new methods for the synthesis of 6-APA. In addition, further research is needed to better understand the mechanism of action of 6-APA and its potential role in the regulation of physiological and biochemical processes. Furthermore, research is needed to explore the potential applications of 6-APA in the synthesis of drugs, vitamins, and hormones. Finally, research is needed to explore the potential therapeutic applications of 6-APA, such as its potential role in the treatment of diseases.
合成法
6-APA can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 2,3-dihydro-1H-indol-6-yl acetate with phenoxyacetic acid in the presence of an acid catalyst. The reaction results in the formation of 6-APA and acetic acid as the byproduct. The reaction is typically carried out in an aqueous solution and can be completed in a few hours. Other methods of synthesis, such as the reaction of 6-APA with a base, have also been developed and are becoming increasingly popular.
生化学分析
Biochemical Properties
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the neuropeptide Y Y2 receptor, where it acts as an antagonist . This interaction inhibits the binding of peptide YY to the receptor, thereby modulating the receptor’s activity. Additionally, this compound exhibits selectivity towards the Y2 receptor over other neuropeptide Y receptors, such as Y1, Y4, and Y5 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it inhibits the peptide YY-stimulated guanosine 5’-O-(3-thio)triphosphate binding, thereby affecting the signaling pathways associated with the neuropeptide Y Y2 receptor . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of the neuropeptide Y Y2 receptor, this compound binds to the receptor and inhibits its activity . This inhibition prevents the receptor from interacting with its natural ligand, peptide YY, thereby blocking the downstream signaling pathways. Additionally, the compound’s selectivity towards the Y2 receptor ensures that it does not significantly affect other neuropeptide Y receptors, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that after intraperitoneal administration in rats, the compound penetrates the brain and occupies Y2 receptor binding sites . Over time, the compound’s concentration in the brain decreases, leading to a reduction in its inhibitory effects on the Y2 receptor. Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the neuropeptide Y Y2 receptor without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted . The study of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues also determines its overall pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or lysosomes, where it interacts with specific biomolecules and influences cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-10-9-14-7-8-15(11-17(14)20)19-18(22)12-23-16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSCONNIOGUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
